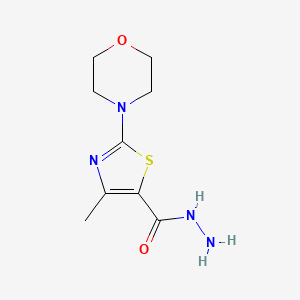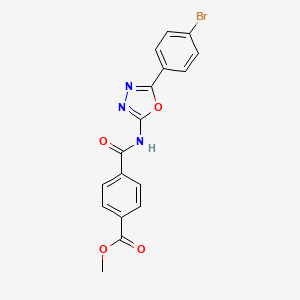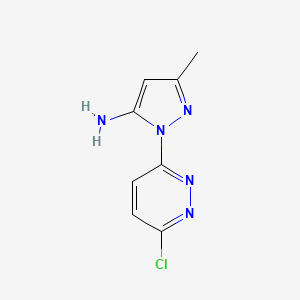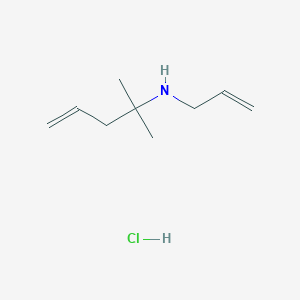![molecular formula C16H21NO2 B2419458 7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 1486377-47-2](/img/structure/B2419458.png)
7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a tetrahydroisoquinoline derivative that exhibits a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
Synthesis Techniques : Studies have been conducted on the synthesis of tetrahydroisoquinolines, including methods like the reaction of diacetate with potassium cyanide or nitromethane, and active methylene compounds in anhydrous solution. These studies provide insights into the synthesis of complex isoquinolines, including 7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one (Hoshino et al., 1971).
Crystal Structure Analysis : The crystal structure of tetrahydroisoquinoline derivatives has been analyzed, providing insights into their molecular conformation and potential interactions. This includes studying the non-planar nature of the cyclohexene ring and the arrangement of various functional groups (Akkurt et al., 2021).
Pharmacological and Biological Applications
Dopaminergic Activity : Some tetrahydroisoquinolines, including those similar to 7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one, have been studied for their dopaminergic activity. These compounds have shown the ability to interact with dopamine receptors, indicating potential therapeutic applications in neurological disorders (Andreu et al., 2002).
Potential in Treating Parkinson's Disease : Investigations into tetrahydroisoquinoline derivatives have revealed their potential neurotoxic and neuroprotective activities. This suggests their possible role in the treatment of neurodegenerative diseases like Parkinson's disease (Okuda et al., 2003).
Antimalarial Properties : Some 1,2,3,4-tetrahydroisoquinoline derivatives have shown significant antiplasmodial activity, indicating their potential as antimalarial agents. This demonstrates the broad spectrum of pharmacological applications of these compounds (Hanna et al., 2014).
Wirkmechanismus
Target of Action
The primary targets of the compound “7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many other bioactive compounds, it is likely to interact with its targets to induce changes in cellular processes .
Pharmacokinetics
Its impact on bioavailability is also unknown at this time .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. As research progresses, we will gain a better understanding of the specific effects this compound has at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is an important area of study. Factors such as pH, temperature, and the presence of other molecules can significantly impact the compound’s activity .
Eigenschaften
IUPAC Name |
7-[cyclohexyl(hydroxy)methyl]-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15(12-4-2-1-3-5-12)13-7-6-11-8-9-17-16(19)14(11)10-13/h6-7,10,12,15,18H,1-5,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGRCVDCMOVBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC3=C(CCNC3=O)C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2419375.png)
![2-Chloro-N-[1-(2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]acetamide](/img/structure/B2419379.png)
![2-{[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2419380.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2419385.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2419388.png)





![4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2419398.png)